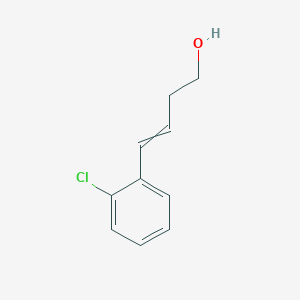
4-(2-Chlorophenyl)but-3-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenyl)but-3-en-1-ol is an organic compound with the molecular formula C10H11ClO It features a chlorophenyl group attached to a butenol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)but-3-en-1-ol can be achieved through the allylation of o-benzaldehyde with allyl bromide, mediated by a tin/iodine system in water . This method involves the following steps:
Allylation: o-Benzaldehyde reacts with allyl bromide in the presence of tin and iodine in an aqueous medium.
Purification: The resulting product is purified through standard organic purification techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions
4-(2-Chlorophenyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-(2-Chlorophenyl)but-3-en-1-one.
Reduction: Formation of 4-(2-Chlorophenyl)butan-1-ol.
Substitution: Formation of 4-(2-Substituted phenyl)but-3-en-1-ol.
科学的研究の応用
4-(2-Chlorophenyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of chlorinated phenyl compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Chlorophenyl)but-3-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the chlorophenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in biological systems.
類似化合物との比較
Similar Compounds
- 4-(4-Chlorophenyl)but-3-en-1-ol
- 4-(2-Bromophenyl)but-3-en-1-ol
- 4-(2-Chlorophenyl)butan-1-ol
Uniqueness
4-(2-Chlorophenyl)but-3-en-1-ol is unique due to the presence of both a chlorophenyl group and a butenol chain. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to similar compounds.
特性
CAS番号 |
113387-99-8 |
|---|---|
分子式 |
C10H11ClO |
分子量 |
182.64 g/mol |
IUPAC名 |
4-(2-chlorophenyl)but-3-en-1-ol |
InChI |
InChI=1S/C10H11ClO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-3,5-7,12H,4,8H2 |
InChIキー |
AJSZLGXJNXBZQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=CCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine](/img/structure/B14303976.png)
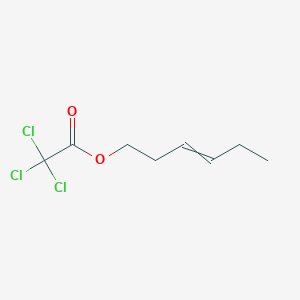
![{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid](/img/structure/B14304000.png)
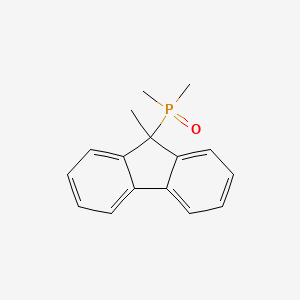
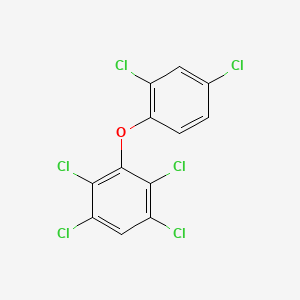
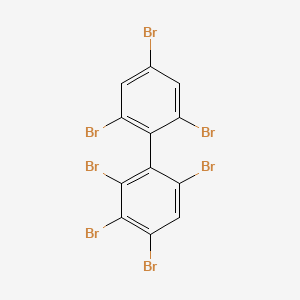

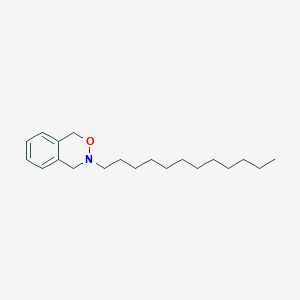
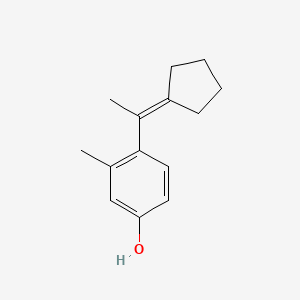
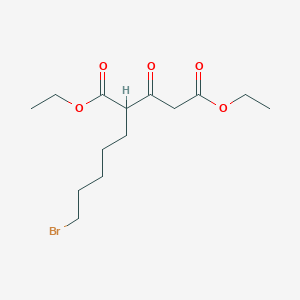
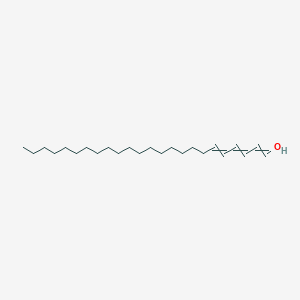
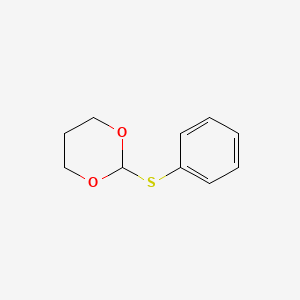
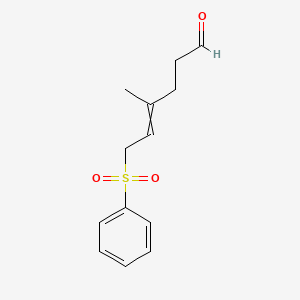
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)
